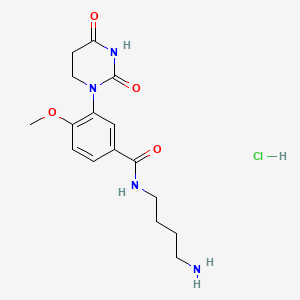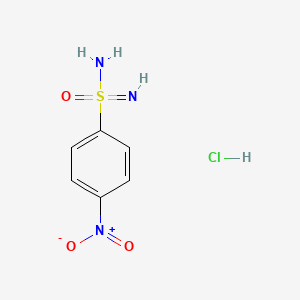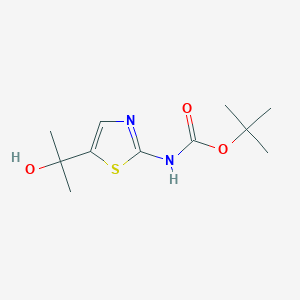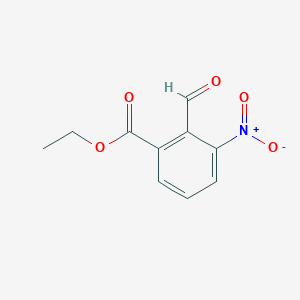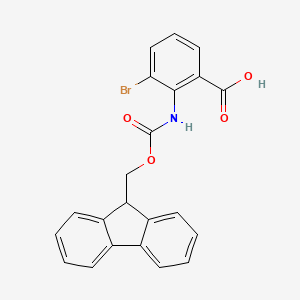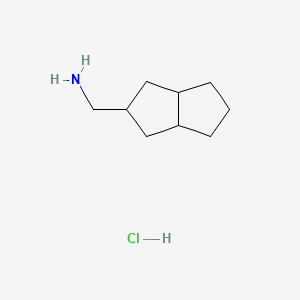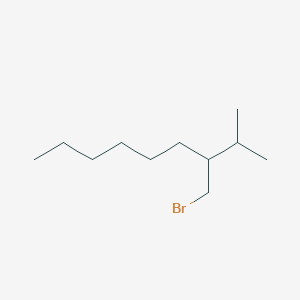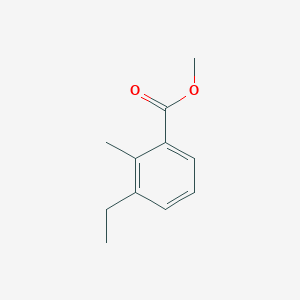![molecular formula C8H11N5 B13576481 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, featuring an azidomethyl group, makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azidomethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used.
科学的研究の応用
3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its derivatives may interact with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(chloromethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(bromomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
- 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Uniqueness
The presence of the azidomethyl group in 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole makes it unique compared to its analogs. This group imparts distinct reactivity and potential for bioorthogonal chemistry, which is not observed in its chloro, bromo, or hydroxymethyl counterparts.
特性
分子式 |
C8H11N5 |
|---|---|
分子量 |
177.21 g/mol |
IUPAC名 |
3-(azidomethyl)-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C8H11N5/c1-13-8-4-2-3-6(8)7(11-13)5-10-12-9/h2-5H2,1H3 |
InChIキー |
OZBXNCCSJSFNJG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCC2)C(=N1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


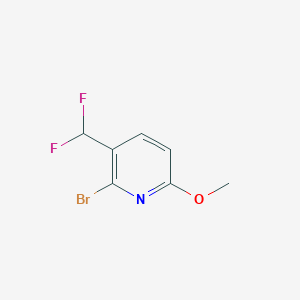
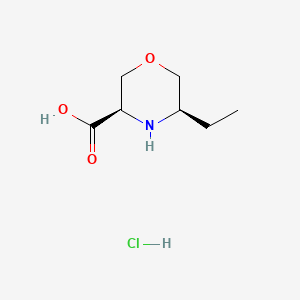
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
